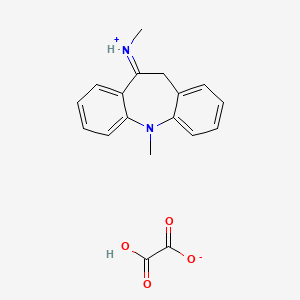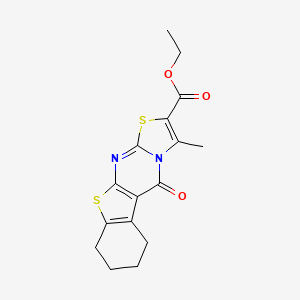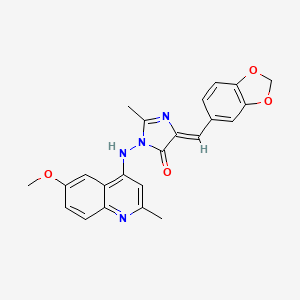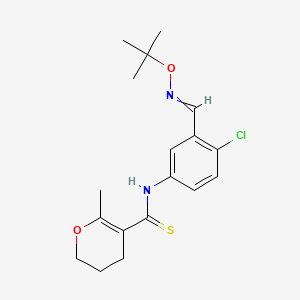
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- is a complex peptide derivative. This compound is characterized by its intricate structure, which includes multiple amino acid residues and a phenyl group. It is of significant interest in the fields of medicinal chemistry and biochemistry due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.
Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).
Cleavage from Resin: The final peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to scale up the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired peptide.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- has several scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies to understand reaction mechanisms and optimize synthesis protocols.
Biology: Investigated for its potential role in modulating biological pathways, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders due to its bioactive properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Wirkmechanismus
The mechanism of action of L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-leucyl-, (S)-
- L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-isoleucyl-, (S)-
Uniqueness
L-Valinamide, 1-(3-phenyl-2-((N-(N-L-seryl-L-alanyl)-L-alanyl)amino)propyl)-L-prolyl-L-valyl-, (S)- is unique due to its specific sequence of amino acids and the presence of a phenyl group. This structure confers distinct biological activities and chemical reactivity compared to other similar compounds. Its unique properties make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
126380-78-7 |
|---|---|
Molekularformel |
C33H54N8O7 |
Molekulargewicht |
674.8 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-phenylpropyl]-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C33H54N8O7/c1-18(2)26(28(35)43)39-33(48)27(19(3)4)40-32(47)25-13-10-14-41(25)16-23(15-22-11-8-7-9-12-22)38-30(45)21(6)36-29(44)20(5)37-31(46)24(34)17-42/h7-9,11-12,18-21,23-27,42H,10,13-17,34H2,1-6H3,(H2,35,43)(H,36,44)(H,37,46)(H,38,45)(H,39,48)(H,40,47)/t20-,21-,23-,24-,25-,26-,27-/m0/s1 |
InChI-Schlüssel |
PYMRHYWECWSZQC-SJOJMEJSSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)CN2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)N |
Kanonische SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1CC(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



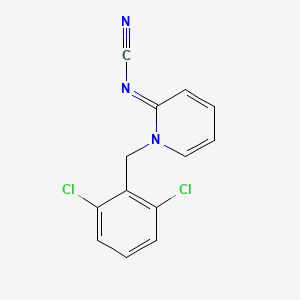
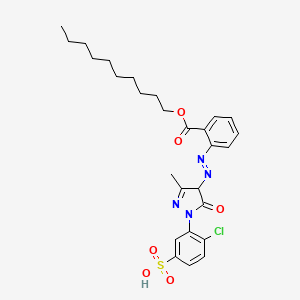
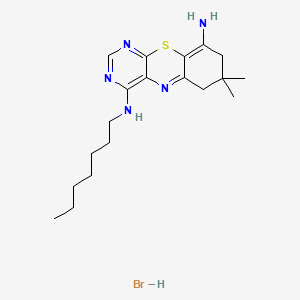

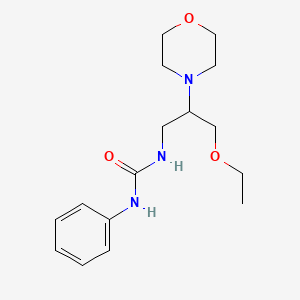

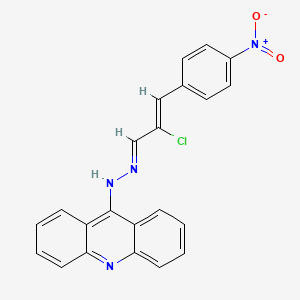

![(E)-but-2-enedioic acid;8-chloro-1-[4-(2-methoxyethyl)piperazin-1-yl]-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B12714446.png)
